

Application Notes and Protocols for CTAP in Cell Culture Experiments

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Compound of Interest

Compound Name: *Ctap*

Cat. No.: *B109568*

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Introduction to CTAP

CTAP, or (+)-4-((R)-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)(3-methoxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and highly selective antagonist of the μ -opioid receptor (MOR).^[1]^[2]^[3] With an IC₅₀ of 3.5 nM, it exhibits over 1200-fold selectivity for the μ -opioid receptor compared to the δ -opioid and somatostatin receptors.^[1]^[2]^[3] Its ability to penetrate the blood-brain barrier also makes it a valuable tool for in vivo studies.^[1]^[2]^[3] In the context of cell culture experiments, **CTAP** is instrumental for investigating the roles of the μ -opioid receptor in various cellular processes and for studying the mechanisms of opioid receptor signaling.

Quantitative Data Summary

The following table summarizes key quantitative information for the use of **CTAP** in research applications.

Parameter	Value	Reference
IC50	3.5 nM	[1] [2] [3]
Selectivity	>1200-fold vs. δ -opioid and somatostatin receptors	[1] [2] [3]
Solubility in DMSO	100 mg/mL (90.55 mM)	[3]
Solubility in Water	to 1 mg/mL	
Storage Temperature	-20°C	

Dissolution and Preparation of CTAP for Cell Culture

This protocol provides a step-by-step guide for the dissolution and preparation of **CTAP** for use in cell culture experiments.

Materials

- **CTAP** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free water
- Sterile, polypropylene microcentrifuge tubes
- Calibrated pipettes and sterile tips

Preparation of Stock Solutions

3.2.1. 10 mM **CTAP** Stock in DMSO (Recommended)

- Weigh out a precise amount of **CTAP** powder.
- Calculate the volume of DMSO required to achieve a 10 mM concentration.
- In a sterile microcentrifuge tube, add the calculated volume of DMSO to the **CTAP** powder.

- Gently vortex or pipette up and down to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

3.2.2. 1 mg/mL **CTAP** Stock in Water

- Weigh out 1 mg of **CTAP** powder.
- In a sterile microcentrifuge tube, add 1 mL of sterile, nuclease-free water.
- Gently vortex or pipette up and down until the powder is fully dissolved.
- Sterile filter the solution using a 0.22 µm syringe filter if desired.
- Aliquot and store at -20°C.

Preparation of Working Solutions

To prepare working solutions, the high-concentration stock solution should be serially diluted in the desired cell culture medium.

Important Considerations:

- **DMSO Concentration:** When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
- **Solubility in Media:** To avoid precipitation, it is recommended to add the **CTAP** stock solution to a small volume of cell culture medium first and mix well before adding it to the final culture volume.
- **Stability:** While **CTAP** is stable in blood and serum, its stability in cell culture media over extended periods should be empirically determined for long-term experiments.^[1] It is advisable to prepare fresh working solutions for each experiment.

Experimental Protocols

General Cell Culture Handling

Cells expressing μ -opioid receptors, such as Chinese Hamster Ovary (CHO) cells stably transfected with the human μ -opioid receptor (CHO-hMOR), are commonly used for in vitro assays. These cells are typically cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum, antibiotics, and a selection agent if required.

Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the μ -opioid receptor using **CTAP** as a competitive antagonist.

Materials:

- CHO-hMOR cell membranes or whole cells
- Radiolabeled μ -opioid receptor agonist (e.g., [3 H]-DAMGO)
- **CTAP**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation vials and scintillation fluid
- Filtration apparatus

Procedure:

- Prepare serial dilutions of **CTAP** and the test compound.
- In a multi-well plate, add a fixed concentration of the radiolabeled agonist.
- Add the serially diluted **CTAP** or test compound to the wells.
- Initiate the binding reaction by adding the cell membranes or whole cells.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Analyze the data to determine the IC₅₀ of **CTAP** and the test compound.

Functional Assay: Inhibition of Agonist-Induced cAMP Reduction

This protocol describes a functional assay to measure the ability of **CTAP** to antagonize the effect of a μ -opioid receptor agonist on adenylyl cyclase activity.

Materials:

- CHO-hMOR cells
- μ -opioid receptor agonist (e.g., DAMGO)
- **CTAP**
- Forskolin (to stimulate adenylyl cyclase)
- cAMP assay kit (e.g., ELISA or HTRF-based)

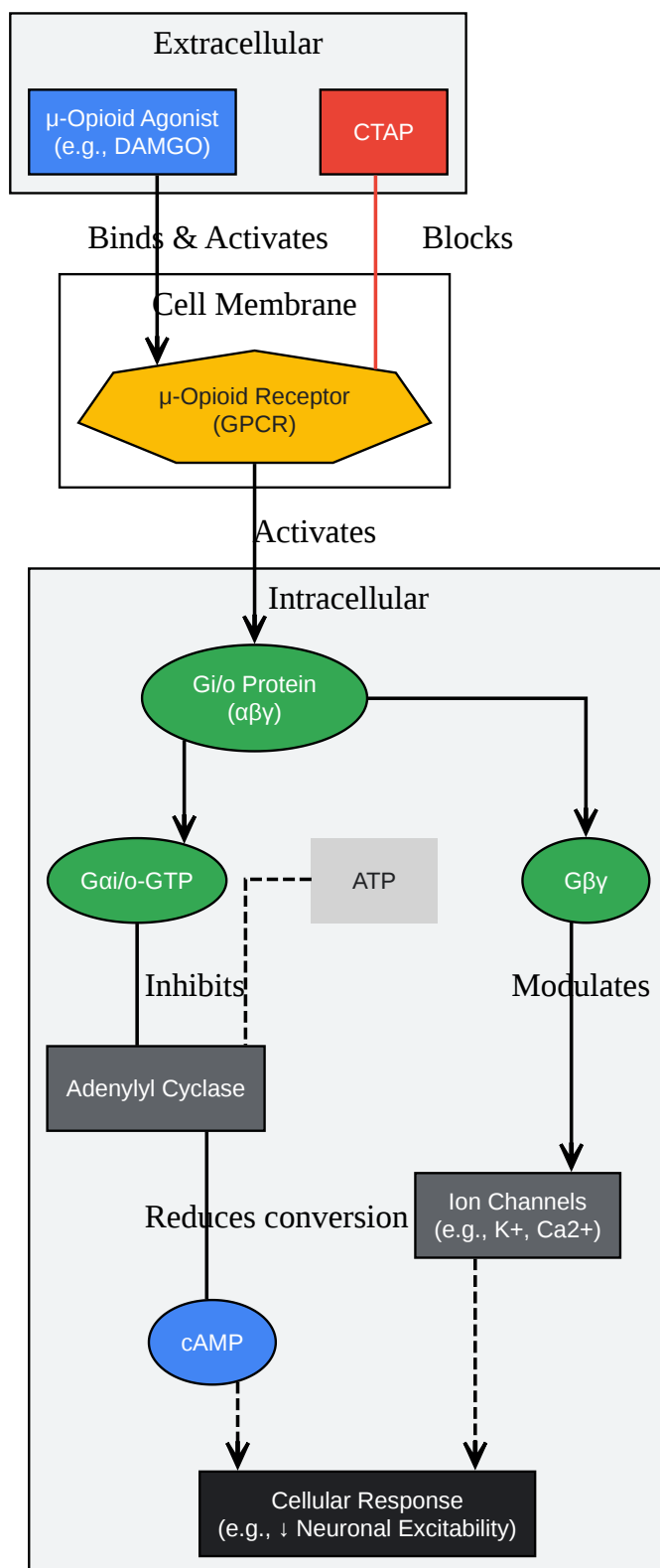
Procedure:

- Seed the CHO-hMOR cells in a multi-well plate and allow them to attach overnight.
- Pre-treat the cells with various concentrations of **CTAP** for a defined period.
- Add a fixed concentration of the agonist (e.g., DAMGO) in the presence of forskolin.
- Incubate for a specified time to allow for changes in intracellular cAMP levels.
- Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

- Analyze the data to determine the ability of **CTAP** to block the agonist-induced decrease in cAMP levels.

Visualizations

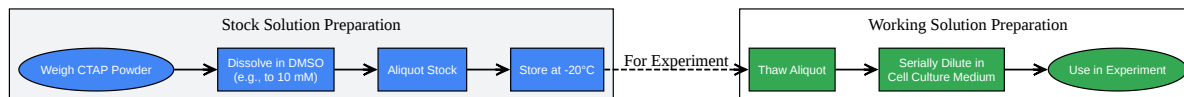
Signaling Pathway



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Caption: μ -Opioid Receptor Signaling Pathway and **CTAP**'s Mechanism of Action.

Experimental Workflow



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Caption: Workflow for the Preparation of **CTAP** Solutions for Cell Culture.

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